molecular formula C19H20N4O3S B2671381 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide CAS No. 946303-83-9

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2671381
CAS No.: 946303-83-9
M. Wt: 384.45
InChI Key: WDCJEVJKSUVURC-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide is a recognized and potent inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical signaling node in hematopoiesis and immune function. Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis, where the JAK-STAT signaling pathway is frequently constitutively activated. The compound functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing its phosphotransferase activity and subsequent downstream signaling through the STAT transcription factors. This targeted inhibition makes it a valuable chemical probe for dissecting the complex roles of JAK2 in cellular proliferation, survival, and differentiation within hematological malignancies. Research utilizing this inhibitor has been instrumental in validating JAK2 as a therapeutic target and in understanding mechanisms of resistance, providing a foundation for the development of clinical-stage JAK2 inhibitors. Its application extends to preclinical studies exploring the efficacy of JAK2 blockade in various cellular and animal models of cancer and inflammatory diseases.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-5-4-6-17(11-13)27(24,25)23-16-9-7-15(8-10-16)22-18-12-19(26-3)21-14(2)20-18/h4-12,23H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCJEVJKSUVURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide, a complex organic compound, has garnered attention due to its notable biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the sulfonamide class and features a unique structure comprising:

  • Pyrimidine ring : Substituted with a methoxy group and an amino group.
  • Sulfonamide moiety : Contributing to its biological activity.
  • Molecular Formula : C21H24N4O4S
  • Molecular Weight : 428.51 g/mol

The presence of functional groups such as dimethylamino and pyrimidine enhances its interaction with biological targets, potentially modulating enzyme activity and other cellular processes .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. For instance, it has shown promise as an enzyme inhibitor in various biological pathways. The compound's mechanism of action involves binding to the active sites of target enzymes, thereby inhibiting their activity and affecting associated biological pathways .

Key Mechanisms:

  • Enzyme Inhibition : Modulates activities of enzymes involved in cellular signaling.
  • Binding Affinity : The methoxy and methyl groups enhance the compound's binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Effects : Studies have shown that it can inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : It modulates inflammatory pathways by interacting with proteins involved in these processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cell proliferation in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionInhibits specific enzymes affecting cellular functions

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Antitumor Study :
    • A study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis. The mechanisms involved include the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Study :
    • Another research project highlighted its role in reducing inflammation markers in animal models. The compound effectively inhibited the activity of urokinase-type plasminogen activator (uPA), which is critical in inflammatory responses.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 384.5 g/mol
  • Functional Groups :
    • Sulfonamide
    • Methoxy group
    • Pyrimidine derivative
    • Aromatic amine

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and therapeutic agent. Its potential applications include:

Antidepressant Activity

Studies have shown that compounds similar to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide can modulate neurotransmitter systems associated with depression. For instance, multifunctional ligands targeting serotonin receptors have been developed, suggesting a pathway for creating antidepressant agents with improved efficacy and safety profiles .

Cancer Therapy

The compound's structural similarities to known anticancer agents position it as a candidate for further investigation in cancer therapy. The presence of the pyrimidine ring is known to enhance interactions with biological targets involved in tumor growth and proliferation .

Biochemical Research

This compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for understanding disease mechanisms and developing new therapeutic strategies.

Materials Science

Due to its unique chemical properties, this compound may also find applications in materials science, particularly in the development of novel polymers or as a building block for more complex molecular architectures.

Case Study 1: Antidepressant Development

A study focused on designing multifunctional ligands aimed at treating behavioral and psychological symptoms of dementia (BPSD). The research identified several promising compounds that demonstrated significant antagonist activity against serotonin receptors, with implications for developing new antidepressants .

Case Study 2: Enzyme Inhibition

Research into sulfonamide derivatives has shown that modifications can lead to enhanced metabolic stability and selectivity for target enzymes. These findings suggest that this compound could be optimized for better therapeutic outcomes in enzyme-related diseases.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Yield (%) Key Feature
Target Compound Pyrimidine 6-methoxy, 2-methyl ~430 (estimated) Methoxy enhances solubility
Compound 12 () Benzothiazole 3-methylbenzenesulfonamide 184–186 62 Rigid benzothiazole core
Compound 25 () Adamantane 3-methylbenzenesulfonamide 467.1 84 High lipophilicity
Compound 50 () 4-chloro, diethylamino-benzyl 443.0 65 Chloro for electrophilicity
N-(4-Methoxyphenyl)benzenesulfonamide (9) Benzene Methoxyphenyl Simpler sulfonamide scaffold

Key Observations

Substituent Effects:

  • Methoxy Groups (Target): Likely improve solubility compared to halogenated analogs (e.g., , Compound 7).
  • Methyl vs. Halogen: Methyl groups (as in the target) may reduce metabolic degradation compared to bromine or chlorine .

Synthetic Yields:

  • Yields for pyrimidine-linked sulfonamides (e.g., ) are generally lower (~65%) than adamantane derivatives (up to 84%) .

Pharmacological Potential: Adamantane-containing sulfonamides () show promise as cannabinoid receptor modulators, suggesting the target’s pyrimidine core could be optimized for similar applications .

Q & A

Q. What are the recommended synthetic routes for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodology :

  • Coupling Reactions : Use nucleophilic aromatic substitution between 6-methoxy-2-methylpyrimidin-4-amine and activated aryl halides (e.g., 4-nitrophenyl sulfonamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Employ column chromatography (silica gel, eluent: n-hexane/ethyl acetate gradient) followed by recrystallization from n-hexane/chlorinated solvents for high-purity crystals .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (80–120°C) to balance yield and byproduct formation.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/chloroform). Use SHELXL for refinement, with hydrogen atoms geometrically positioned and thermal parameters constrained .
  • Spectroscopy : Validate using ¹H/¹³C NMR (confirm methoxy, methyl, and sulfonamide groups) and HRMS for molecular weight verification.

Q. What strategies are used to determine solubility and stability under physiological conditions?

Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze by HPLC for hydrolytic/byproduct profiles.

Advanced Research Questions

Q. How can in vitro biological activity be systematically evaluated for this compound?

Methodology :

  • Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, A549) with MTT assays, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .
  • Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) via fluorometric assays, using acetazolamide as a control .

Q. What approaches are effective for structure-activity relationship (SAR) studies?

Methodology :

  • Analog Synthesis : Modify methoxy/methyl groups on the pyrimidine ring and sulfonamide substituents. Assess changes in bioactivity .
  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs (e.g., sulfonamide O atoms) .

Q. How can computational methods predict binding modes with target proteins?

Methodology :

  • Molecular Docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR). Validate using MD simulations (GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in crystallographic data or bioactivity results?

Methodology :

  • Data Validation : Cross-check refinement parameters (R-factor, electron density maps) in SHELXL and compare with similar sulfonamide structures .
  • Biological Replicates : Repeat assays with orthogonal methods (e.g., SPR vs. enzyme kinetics) to confirm activity trends .

Q. What advanced techniques refine crystallographic data for this compound?

Methodology :

  • High-Resolution Refinement : Use SHELXTL (Bruker AXS) for twinned or low-quality datasets. Apply restraints for disordered moieties (e.g., methoxy groups) .

Q. How can multi-step synthesis be optimized for scalability without compromising yield?

Methodology :

  • Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., acyl chloride formation) to improve safety and reproducibility .
  • Process Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .

Q. What analytical methods validate purity and identity in complex matrices?

Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., de-methylated byproducts) with MRM transitions.
  • DSC/TGA : Assess thermal stability and polymorphic transitions for formulation compatibility .

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